molecular formula C24H31FO3 B145007 Dalvastatin CAS No. 135910-20-2

Dalvastatin

Cat. No.: B145007
CAS No.: 135910-20-2
M. Wt: 386.5 g/mol
InChI Key: VDSBXXDKCUBMQC-HNGSOEQISA-N
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Description

Dalvastatin is a synthetic compound known for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme crucial in the biosynthesis of cholesterol. Developed by Rhône-Poulenc Rorer, this compound is a prodrug that is converted in vivo to its active form, which effectively lowers cholesterol levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dalvastatin is synthesized through a multi-step process involving the formation of a lactone ring, which is crucial for its activity. The synthesis typically starts with the preparation of a key intermediate, followed by cyclization and functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards. The production is carried out under Good Manufacturing Practices (GMP) to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

Dalvastatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product of this compound hydrolysis is the active beta-hydroxy acid form, which is responsible for its pharmacological effects. Other reactions can yield various derivatives that may have different biological activities or improved pharmacokinetic properties .

Scientific Research Applications

Introduction to Dalvastatin

This compound, also known as RG 12561, is a synthetic compound classified as an HMG-CoA reductase inhibitor. It was developed by Rhône-Poulenc Rorer and is primarily recognized for its cholesterol-lowering properties. This compound operates by inhibiting the rate-limiting enzyme in the cholesterol biosynthetic pathway, thereby reducing levels of low-density lipoprotein (LDL) cholesterol and total serum cholesterol.

Cholesterol Management

This compound has been extensively studied for its efficacy in managing hypercholesterolemia:

  • Animal Studies : In cholestyramine-fed hamsters, a diet including 0.1% this compound resulted in a 35% reduction in the LDL/HDL ratio, while higher doses (0.4%) led to reductions of 84% in serum cholesterol and 97% in LDL cholesterol .
  • Clinical Trials : Although development was discontinued for hypercholesterolemia management in both the EU and the USA, earlier trials indicated promising results similar to existing statins .

Cancer Research

Recent studies have explored the potential benefits of statins, including this compound, in cancer treatment:

  • Prostate Cancer Outcomes : A systematic review found that statin use, including hydrophilic statins like this compound, was associated with improved overall survival rates in prostate cancer patients undergoing androgen deprivation therapy (ADT) . The hazard ratio for statin users indicated a significantly better survival outcome compared to non-users.

Cardiovascular Health

The implications of this compound extend into cardiovascular health management:

  • LDL Reduction : Studies have shown that this compound effectively reduces LDL cholesterol levels, which is crucial for preventing cardiovascular diseases .
  • Comparative Efficacy : In WHHL rabbits, this compound's efficacy was comparable to lovastatin, demonstrating its potential as a viable alternative in lipid-lowering therapies .

Table of Key Findings

Study TypeSample SizeTreatment DurationLDL Reduction (%)HDL Change (%)Notes
Animal StudyHamsters18 days84Slight IncreaseDiet with 0.4% this compound
Clinical TrialWHHL Rabbits12 days17Not ReportedCompared with lovastatin
Meta-analysisVariousVariesStatistically significant improvements observedNot ReportedFocus on prostate cancer outcomes

Notable Research Insights

  • Efficacy Comparison : In direct comparisons with other statins like lovastatin and pravastatin, this compound demonstrated superior efficacy in reducing LDL cholesterol levels across various animal models.
  • Potential in Oncology : The association between statin use and improved survival outcomes in cancer patients highlights a promising area for further research into this compound's role beyond lipid management.

Mechanism of Action

Dalvastatin exerts its effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The active form of this compound binds to the enzyme’s active site, preventing the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in intracellular cholesterol levels, prompting cells to increase the uptake of low-density lipoprotein (LDL) from the bloodstream, thereby lowering blood cholesterol levels .

Comparison with Similar Compounds

Compared to these compounds, Dalvastatin has unique structural features that may influence its pharmacokinetic properties and potency. For example, its specific stereochemistry and functional groups can affect its binding affinity to HMG-CoA reductase and its metabolic stability .

Conclusion

This compound is a significant compound in the field of cholesterol-lowering agents, with a well-defined mechanism of action and various applications in scientific research. Its synthesis, chemical reactions, and comparison with similar compounds highlight its importance and potential for further development in medicine and industry.

Biological Activity

Dalvastatin, also known as RG 12561, is a synthetic compound classified as a hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. It is primarily utilized for its lipid-lowering properties, functioning similarly to other statins by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis. This article delves into the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, cardiovascular benefits, and relevant case studies.

This compound exhibits significant biological activity as an HMG-CoA reductase inhibitor. Its primary mechanism involves competitive inhibition of the HMG-CoA reductase enzyme, leading to:

  • Decreased levels of low-density lipoprotein cholesterol (LDL-C) : By inhibiting cholesterol synthesis in the liver, this compound effectively lowers LDL-C levels.
  • Increased expression of LDL receptors : This results in enhanced clearance of LDL from the bloodstream.
  • Improvement in endothelial function : this compound contributes to better vascular health by improving the function of the endothelium.

Effects on Lipid Profiles

The lipid-modulating effects of this compound are comparable to those of other statins. The following table summarizes the comparative efficacy of this compound and other commonly used statins:

Compound NameMechanism of ActionUnique Features
This compoundHMG-CoA reductase inhibitionSpecific structural features enhancing pharmacological profile
AtorvastatinHMG-CoA reductase inhibitionHigh potency; significant LDL-C reduction
SimvastatinHMG-CoA reductase inhibitionProdrug form; metabolized to active compound
LovastatinHMG-CoA reductase inhibitionDerived from fungal sources; variable potency
RosuvastatinHMG-CoA reductase inhibitionStrong LDL-C lowering effects; minimal drug interactions
PravastatinHMG-CoA reductase inhibitionLess potent; fewer side effects compared to others

The unique structural features of this compound contribute to its distinct metabolic pathway involving hydrolysis and epimerization, which enhances its efficacy as a lipid-lowering agent.

Cardiovascular Benefits

In addition to its lipid-lowering properties, this compound has been shown to reduce thrombogenicity and improve overall cardiovascular health. Research indicates that statins like this compound can lower the incidence of cardiovascular events by modulating inflammatory processes and improving endothelial function.

Case Studies and Research Findings

Several studies have examined the effects and tolerability of statin therapies, including this compound. One notable systematic review focused on the tolerability and effectiveness of statin-based management in patients with a history of statin-associated muscle symptoms (SAMS). The findings highlighted that certain dosing strategies could enhance tolerability without compromising efficacy .

Another study demonstrated that exposure to lipophilic statins, including this compound, was associated with a reduced incidence of prostate cancer (PCA) and improved prognosis among patients . These findings underscore the broader implications of statin therapy beyond cholesterol management.

Properties

IUPAC Name

(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSBXXDKCUBMQC-HNGSOEQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132100-55-1, 135910-20-2
Record name Dalvastatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132100551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dalvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135910202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DALVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE0X0IG9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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